1-(1-Benzothien-3-ylmethyl)pyridinium
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12NS+ |
|---|---|
Molecular Weight |
226.32g/mol |
IUPAC Name |
1-(1-benzothiophen-3-ylmethyl)pyridin-1-ium |
InChI |
InChI=1S/C14H12NS/c1-4-8-15(9-5-1)10-12-11-16-14-7-3-2-6-13(12)14/h1-9,11H,10H2/q+1 |
InChI Key |
WMPNDELWSZIMFC-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=CSC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Benzothien 3 Ylmethyl Pyridinium and Analogous Molecular Scaffolds
Strategies for N-Alkylation of Pyridine (B92270) Precursors
The cornerstone of synthesizing 1-(1-benzothien-3-ylmethyl)pyridinium lies in the N-alkylation of a pyridine precursor. This transformation introduces the benzothienylmethyl group onto the nitrogen atom of the pyridine ring, resulting in the formation of a positively charged pyridinium (B92312) cation.
Quaternization Reactions of Pyridine with Alkyl Halides
The most direct and widely employed method for the N-alkylation of pyridine is the quaternization reaction, a type of SN2 reaction, with a suitable alkyl halide. srce.hrnih.govmdpi.com In the context of synthesizing the target compound, this involves the reaction of pyridine with a 3-(halomethyl)-1-benzothiophene, such as 3-(chloromethyl)-1-benzothiophene or 3-(bromomethyl)-1-benzothiophene. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic benzylic carbon of the benzothiophene (B83047) derivative, displacing the halide and forming the desired pyridinium salt.
These reactions are typically carried out by mixing the pyridine derivative with the alkyl halide in a suitable solvent. nih.gov The choice of the halogen atom in the electrophile can influence the reaction rate, with the reactivity generally following the order I > Br > Cl.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
To improve the efficiency and selectivity of pyridine N-alkylation, various reaction conditions can be optimized. Key parameters that are often adjusted include the solvent, temperature, and the use of catalysts or energy sources. For instance, polar aprotic solvents are generally preferred for SN2 reactions.
Recent advancements have focused on greener and more efficient methods. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating. srce.hrmonash.edu For example, the synthesis of various pyridinium salts has been achieved in minutes under microwave irradiation, whereas conventional methods might require several hours. srce.hr Ultrasound has also been utilized as an alternative energy source to promote the synthesis of pyridinium salts and related heterocyclic compounds. srce.hrnih.govanalis.com.my
The table below summarizes a comparison of different synthetic methods for the quaternization of pyridine derivatives, highlighting the advantages of microwave-assisted techniques.
Table 1: Comparison of Synthetic Methods for Pyridine Quaternization
| Method | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional | Acetone | 3 hours | Moderate | srce.hr |
| Microwave | Acetone | 20 minutes | High | srce.hr |
| Ultrasound | Acetone | 3 hours | Moderate | srce.hr |
| Conventional | Deep Eutectic Solvent | - | Low | srce.hr |
Synthesis and Functionalization of Benzothiophene Building Blocks
The successful synthesis of this compound is critically dependent on the availability of a suitably functionalized benzothiophene precursor. This requires methods for the selective introduction of a reactive group at the 3-position of the benzothiophene ring.
Regioselective Functionalization at the 3-Position of Benzothiophene
The direct functionalization of benzothiophene at the C3 position can be challenging due to competing reactions at the C2 position. nih.gov However, several methods have been developed to achieve regioselective C3-functionalization. One common strategy involves the electrophilic substitution of benzothiophene, which can be directed to the 3-position under specific conditions.
Alternatively, tandem reactions involving 1,3-diketones and 2,2'-dithiodibenzoylchloride have been reported to provide access to highly functionalized benzothiophenes. nih.gov
Preparation of Benzothien-3-ylmethyl Electrophilic Intermediates
To facilitate the N-alkylation of pyridine, a benzothiophene derivative with an electrophilic side chain at the 3-position is required. The most common intermediates are 3-(halomethyl)-1-benzothiophenes. These can be prepared from 3-methyl-1-benzothiophene through radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide.
Another approach involves the chloromethylation of benzothiophene, though this may lead to mixtures of isomers. A more controlled method is the reduction of 3-formyl-1-benzothiophene to the corresponding alcohol, followed by conversion to the halide using a halogenating agent like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).
Advanced Coupling Strategies for Constructing the Pyridinium-Benzothiophene Linkage
Beyond classical batch reactions, advanced methodologies can be employed to construct the pyridinium-benzothiophene linkage with greater efficiency, control, and scalability. These methods often leverage alternative energy sources or reaction setups.
Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation can significantly accelerate the quaternization reaction between pyridine and a 3-(halomethyl)-1-benzothiophene. srce.hrmonash.edunih.gov The rapid and uniform heating provided by microwaves can lead to cleaner reactions with higher yields in a fraction of the time required for conventional heating. monash.edu
Phase-Transfer Catalysis: For reactions involving reactants in different phases (e.g., a solid and a liquid), phase-transfer catalysis (PTC) can be a powerful tool. rsc.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of one reactant across the phase boundary to react with the other. In the synthesis of this compound, PTC could be employed if, for example, the benzothiophene precursor has limited solubility in the reaction solvent.
Continuous Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. tue.nlnih.govescholarship.orgacs.org In a flow synthesis of the target pyridinium salt, solutions of pyridine and the 3-(halomethyl)-1-benzothiophene would be continuously pumped and mixed in a heated reactor coil. nih.govescholarship.org The short residence time in the heated zone can lead to rapid product formation with high efficiency and consistency. nih.govescholarship.org This methodology is particularly well-suited for optimizing reaction conditions and for the large-scale production of the target compound.
The table below provides a summary of these advanced synthetic strategies.
Table 2: Advanced Synthetic Strategies for Pyridinium Salt Formation
| Strategy | Principle | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid, uniform heating via microwave irradiation. | Reduced reaction times, higher yields, cleaner reactions. |
| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances mass transfer and reactivity. | Environmentally friendly, can operate at lower bulk temperatures. |
| Phase-Transfer Catalysis | Facilitates reaction between immiscible reactants. | Enables reactions with poorly soluble reagents, can increase reaction rates. |
| Continuous Flow Chemistry | Continuous pumping and mixing of reagents in a reactor. | Enhanced safety, precise control over reaction parameters, improved scalability. |
Direct N-Alkylation Approaches Utilizing Benzothien-3-ylmethyl Halides
The most direct and common method for the synthesis of this compound salts is the N-alkylation of pyridine with a suitable 3-halomethyl-1-benzothiophene derivative. This reaction is a classic example of a Zincke reaction, where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the benzothien-3-ylmethyl halide, leading to the formation of the quaternary pyridinium salt.
The key starting material for this approach is a 3-(halomethyl)-1-benzothiophene, such as 3-(bromomethyl)-1-benzothiophene or 3-(chloromethyl)-1-benzothiophene. sigmaaldrich.combldpharm.com These halides can be prepared from the corresponding 3-methyl-1-benzothiophene through radical halogenation or from 1-benzothiophene-3-carboxylic acid via reduction and subsequent halogenation. The choice of the halogen (Cl, Br, I) can influence the reactivity of the substrate, with iodides generally being the most reactive, followed by bromides and then chlorides.
The reaction is typically carried out by mixing pyridine with the benzothien-3-ylmethyl halide in a suitable solvent. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to less polar solvents, depending on the solubility of the reactants. Heating the reaction mixture is often necessary to drive the reaction to completion. The general reaction scheme is presented below:
Scheme 1: General Synthesis of this compound Halides
(Image depicting the reaction of 3-(halomethyl)-1-benzothiophene with pyridine to form this compound halide)
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the resulting pyridinium salt often precipitates out of the solution or can be isolated by evaporation of the solvent followed by purification, typically through recrystallization.
A variety of substituted pyridines and benzothiophenes can be used in this reaction, allowing for the synthesis of a library of analogous molecular scaffolds. For instance, the use of substituted pyridines can introduce functional groups at various positions on the pyridine ring of the final product. Similarly, starting with a substituted 3-(halomethyl)-1-benzothiophene allows for modifications on the benzothiophene moiety.
| Reactant 1 | Reactant 2 | Product |
| 3-(Bromomethyl)-1-benzothiophene | Pyridine | This compound bromide |
| 3-(Chloromethyl)-1-benzothiophene | 4-Methylpyridine | 1-(1-Benzothien-3-ylmethyl)-4-methylpyridinium chloride |
| 3-(Bromomethyl)-5-methoxy-1-benzothiophene | Pyridine | 1-((5-Methoxy-1-benzothien-3-yl)methyl)pyridinium bromide |
Alternative Annulation and Cyclization Reaction Pathways
Beyond direct alkylation, more complex synthetic routes involving annulation and cyclization reactions can be employed to construct the this compound scaffold or its analogs. These methods are particularly useful for creating more complex, polycyclic structures where the benzothiophene and pyridine rings are fused or part of a larger ring system.
One such approach involves the use of pyridinium 1,4-zwitterionic thiolates as key intermediates. These zwitterions can participate in formal [4+3] annulation reactions with in situ-generated aza-o-quinone methides to construct seven-membered benzothiazepine (B8601423) skeletons. researchgate.net While not directly yielding the target compound, this methodology demonstrates the utility of pyridinium thiolates in forming sulfur-containing heterocyclic systems fused to a benzene (B151609) ring, which is analogous to the benzothiophene core. The reaction involves the formation of new carbon-sulfur and carbon-nitrogen bonds in a concerted or stepwise manner.
Another relevant strategy is the photochemical 6π-electrocyclization. beilstein-journals.org This method has been used to synthesize dihydrobenzo[h]pyrano[2,3-f]quinazolines from pyrimidines containing an allomaltol unit. beilstein-journals.org This type of pericyclic reaction, driven by ultraviolet light, can be envisioned as a potential route to form the benzothiophene ring system from a suitably substituted precursor containing a conjugated hexatriene system. Subsequent aromatization would lead to the desired benzothiophene moiety.
Ruthenium-catalyzed cycloisomerization of 3-azadienynes represents another powerful tool for the synthesis of substituted pyridines. organic-chemistry.org This methodology could be adapted to construct the pyridine ring onto a pre-existing benzothiophene scaffold. For instance, a benzothiophene derivative bearing a 3-azadienyne functionality could potentially undergo cycloisomerization to form a benzothieno[2,3-b]pyridine or a related isomer. Subsequent quaternization of the pyridine nitrogen would yield the desired pyridinium salt.
Finally, ring transformation reactions of pyridinium salts themselves can lead to the formation of new heterocyclic systems. For example, N-alkyl pyridinium salts can undergo cyclization reactions to form indolizine (B1195054) derivatives. researchgate.net While this specific transformation leads away from the target structure, it highlights the reactivity of the pyridinium ring and its potential to participate in intramolecular cyclizations to form fused heterocyclic systems. A carefully designed pyridinium salt with a pendant benzothiophene precursor could potentially undergo a similar transformation to yield a benzothieno-fused pyridinium system.
These alternative pathways, while more synthetically demanding, offer access to a wider range of structurally diverse analogs of this compound that may not be accessible through direct N-alkylation.
| Reaction Type | Key Intermediates | Resulting Scaffold (Analogous) |
| [4+3] Annulation | Pyridinium 1,4-zwitterionic thiolates, aza-o-quinone methides | Benzothiazepines researchgate.net |
| 6π-Electrocyclization | 1,3,5-Hexatriene systems | Dihydrobenzo[h]pyrano[2,3-f]quinazolines beilstein-journals.org |
| Cycloisomerization | 3-Azadienynes | Substituted Pyridines and Quinolines organic-chemistry.org |
| Ring Transformation | N-Alkyl Pyridinium Salts | Indolizines researchgate.net |
Synthetic Routes for Further Derivatization of the this compound Core for Research Purposes
For many research applications, it is necessary to synthesize derivatives of the core this compound structure with various functional groups. These functional groups can be introduced either on the benzothiophene ring or the pyridine ring, allowing for the modulation of the compound's electronic, steric, and physicochemical properties.
Derivatization of the benzothiophene ring can be achieved by starting with a substituted 3-(halomethyl)-1-benzothiophene in the initial N-alkylation step. A wide variety of substituted benzothiophenes can be synthesized through established methods. For example, electrophilic substitution reactions on the benzothiophene ring can introduce nitro, halogen, or acyl groups. These groups can then be further modified. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other functionalities.
Functionalization of the pyridine ring in the this compound core can be more challenging due to the electron-deficient nature of the pyridinium ring. However, several strategies can be employed. One approach is to use a pre-functionalized pyridine in the initial N-alkylation reaction. A wide range of substituted pyridines are commercially available or can be synthesized. nih.gov
Alternatively, direct functionalization of the pre-formed this compound salt can be attempted. Nucleophilic aromatic substitution on the pyridinium ring is possible, particularly if there are leaving groups at the 2- or 4-positions. Furthermore, the methyl group of a picolinium salt (a methylpyridinium salt) is acidic and can be deprotonated to form an ylide, which can then react with various electrophiles.
A more recent approach for the derivatization of pyridinium salts involves the synthesis of pyridothienopyrimidinone derivatives. nih.gov In this work, 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) was used as a starting material to build a fused pyrimidinone ring. This strategy of building new rings onto a thieno[2,3-b]pyridine (B153569) core, which is an isomer of the benzothieno[3,2-b]pyridine system, demonstrates a powerful method for creating complex, functionalized derivatives. A similar strategy could be envisioned starting from a suitably functionalized this compound derivative.
The table below summarizes some potential derivatization strategies for the this compound core.
| Derivatization Strategy | Position of Derivatization | Example Reaction |
| Use of substituted starting materials | Benzothiophene or Pyridine Ring | N-alkylation with 3-(bromomethyl)-5-nitro-1-benzothiophene |
| Electrophilic substitution | Benzothiophene Ring | Nitration of this compound |
| Nucleophilic substitution | Pyridine Ring | Reaction of a 4-chloro-1-(1-benzothien-3-ylmethyl)pyridinium salt with a nucleophile |
| Annulation of new rings | Benzothiophene or Pyridine Ring | Cyclization of a functionalized thieno[2,3-b]pyridine derivative nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Mechanistic Insights
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in 1-(1-Benzothien-3-ylmethyl)pyridinium can be achieved.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the benzothiophene (B83047) ring system, the pyridinium (B92312) ring, and the bridging methylene (B1212753) group. The protons on the pyridinium ring typically appear in the downfield region (δ 8.0-9.5 ppm) due to the deshielding effect of the positively charged nitrogen atom. The aromatic protons of the benzothiophene moiety would resonate in the aromatic region (δ 7.0-8.0 ppm). A key signal is the singlet corresponding to the methylene bridge (-CH₂-) protons, which is characteristically shifted downfield due to the adjacent positive charge on the pyridinium nitrogen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would display distinct signals for the quaternary and methine carbons of the pyridinium and benzothiophene rings, as well as the methylene bridge carbon. The carbons of the pyridinium ring are typically found at lower field strengths compared to a standard pyridine (B92270) ring, a consequence of the quaternization.
2D NMR Techniques: To definitively assign these resonances and confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the pyridinium and benzothiophene aromatic systems. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Exact chemical shifts (δ) can vary based on solvent and experimental conditions. The data below represents typical expected values.)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |
|---|---|---|---|
| Methylene (-CH₂-) | ~5.8 - 6.0 | ~60 - 65 | Singlet |
| Pyridinium (ortho-H) | ~9.0 - 9.2 | ~145 - 148 | Doublet |
| Pyridinium (meta-H) | ~8.1 - 8.3 | ~128 - 130 | Triplet |
| Pyridinium (para-H) | ~8.6 - 8.8 | ~144 - 146 | Triplet |
| Benzothiophene (C2-H) | ~7.5 - 7.7 | ~125 - 127 | Singlet |
| Benzothiophene (Aromatic) | ~7.3 - 8.1 | ~122 - 141 | Multiplets |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Conformation
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations. Key expected peaks include C-H stretching vibrations for the aromatic rings and the methylene group, typically observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinium and benzothiophene rings would appear in the 1400-1650 cm⁻¹ region. The presence of the benzothiophene moiety would also give rise to characteristic C-S stretching vibrations.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to symmetric vibrations and non-polar bonds. It would be effective in identifying the symmetric ring breathing modes of the pyridinium and benzothiophene systems.
Table 2: Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |
| 2950 - 2850 | Aliphatic C-H Stretch (-CH₂-) | IR, Raman |
| 1650 - 1580 | Pyridinium Ring C=N/C=C Stretch | IR, Raman |
| 1580 - 1400 | Benzothiophene Ring C=C Stretch | IR, Raman |
| ~1470 | CH₂ Scissoring | IR |
| 750 - 850 | C-H Out-of-Plane Bending | IR |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound, which is a cationic species, HRMS analysis would be performed using a technique like Electrospray Ionization (ESI).
The analysis would yield a high-resolution mass-to-charge ratio (m/z) for the cation [M]⁺. This experimentally determined value can be compared to the calculated theoretical mass to confirm the elemental composition with high accuracy (typically within 5 ppm).
Furthermore, fragmentation analysis (MS/MS) can provide structural insights. The most likely fragmentation pathway would involve the cleavage of the C-N bond connecting the methylene bridge to the pyridinium ring, which is the most labile bond. This would result in two primary fragments: the pyridinium cation and a benzothien-3-ylmethyl radical, or more likely, a stable tropylium-like ion or the neutral pyridine molecule and the stable 1-benzothien-3-ylmethyl cation. The observation of the m/z for the 1-benzothien-3-ylmethyl fragment (C₉H₇S⁺) would be strong evidence for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated systems of the benzothiophene and pyridinium rings. The presence of these two aromatic systems linked by a methylene bridge means that they are electronically isolated, so the spectrum would likely be a superposition of the absorptions of the individual chromophores. The benzothiophene moiety typically shows strong absorptions in the UV region, while the pyridinium cation also contributes to the UV absorption profile.
Computational Chemistry and Theoretical Modeling of 1 1 Benzothien 3 Ylmethyl Pyridinium
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 1-(1-Benzothien-3-ylmethyl)pyridinium, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry). By calculating the electronic energy, researchers can identify the bond lengths, bond angles, and dihedral angles that correspond to the global energy minimum.
Furthermore, by mapping the energy of the molecule as a function of specific dihedral angles (e.g., rotation around the CH₂-pyridinium bond), a potential energy landscape can be constructed. This landscape reveals the energy barriers between different conformations and identifies stable conformers and transition states. A hypothetical energy profile might reveal the relative stability of different orientations of the pyridinium (B92312) and benzothiophene (B83047) rings.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govuncw.edu The energy and spatial distribution of these orbitals are critical for understanding how a molecule will interact with other chemical species.
For this compound, the HOMO would likely be localized on the electron-rich benzothiophene ring system, indicating its propensity to act as an electron donor in reactions. Conversely, the LUMO is expected to be centered on the electron-deficient pyridinium ring, highlighting its role as an electron acceptor or electrophilic site. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound
| Orbital | Predicted Location | Energy (Arbitrary Units) | Implication |
| HOMO | Benzothiophene Moiety | -5.8 eV | Site of oxidation, nucleophilic character |
| LUMO | Pyridinium Moiety | -1.2 eV | Site of reduction, electrophilic character |
| HOMO-LUMO Gap | N/A | 4.6 eV | Indicator of chemical stability |
Note: The energy values in this table are hypothetical and serve as an illustration of what FMO analysis would provide. Actual values would require specific DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. researchgate.netmdpi.com An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide a dynamic picture of its conformational flexibility. nih.gov These simulations can reveal how the molecule folds and how the benzothiophene and pyridinium rings orient themselves relative to each other in a solution, which is crucial for understanding its behavior in a realistic chemical environment. MD is also instrumental in studying how the cation interacts with its counter-ion and surrounding solvent molecules.
In Silico Studies of Reaction Pathways and Transition States
Computational methods are invaluable for mapping out potential reaction mechanisms. For instance, if this compound were to react with a nucleophile, computational chemists could model the entire reaction pathway. nih.gov This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The activation energy derived from this calculation provides a quantitative measure of the reaction's feasibility. Such studies could predict, for example, whether a nucleophile would attack the methylene (B1212753) bridge or a position on the pyridinium ring. nih.gov
Prediction of Spectroscopic Parameters Through Computational Methods
Theoretical calculations can predict various spectroscopic data, which is a vital tool for confirming the identity and structure of a synthesized compound. uncw.edugithub.io For this compound, methods like Gauge-Including Atomic Orbital (GIAO) can be used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted spectra can be compared with experimental data to aid in signal assignment and structural verification. Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated to help identify characteristic functional group vibrations within the molecule. plos.org
Table 2: Example of Predicted vs. Experimental Spectroscopic Data (Hypothetical)
| Technique | Predicted Value | Experimental Value |
| ¹H NMR (Pyridinium Hα) | δ 8.95 ppm | δ 8.92 ppm |
| ¹³C NMR (Methylene C) | δ 65.0 ppm | δ 64.7 ppm |
| IR (C=N Stretch) | 1645 cm⁻¹ | 1648 cm⁻¹ |
Note: This table illustrates the type of data generated from computational spectroscopic predictions. The values are for illustrative purposes only.
Application of Computational Tools in Rational Compound Design and Optimization for Specific Chemical Reactivity
The ultimate goal of many computational studies is the rational design of new molecules with enhanced properties. nih.govnih.gov Based on initial calculations of this compound, researchers could systematically modify its structure in silico to tune its reactivity. nih.govnih.gov For example, adding electron-withdrawing or electron-donating groups to either the benzothiophene or pyridinium rings would alter the HOMO and LUMO energies. This modification could enhance its properties for specific applications, such as increasing its efficacy as a catalyst or tuning its light-absorbing properties. researchgate.net This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern chemical and materials science.
Advanced Research Applications and Future Directions in Pyridinium Benzothiophene Chemistry
Development of Novel Organic Catalysts and Reagents Based on Pyridinium (B92312) Architectures
The inherent positive charge and aromatic stability of the pyridinium ring make it a privileged scaffold in the design of organic catalysts and reagents. rsc.org Researchers have leveraged these properties to develop a range of catalytic systems for various organic transformations. The development of novel catalysts is a critical component of green chemistry, aiming to enhance reaction efficiency, improve selectivity, and reduce hazardous waste under milder conditions. nano-ntp.comresearchgate.net
Pyridinium salts have been successfully employed as organocatalysts in several capacities. For instance, novel ionic liquids based on N-alkylpyridinium cations, such as [C(n)Py][Co(CO)4], have been synthesized and demonstrated to be efficient and reusable catalysts for reactions like the alkoxycarbonylation of propylene (B89431) oxide without requiring a base additive. nih.gov The design of such catalysts often incorporates principles of sustainable chemistry, focusing on earth-abundant elements and bio-inspired frameworks to ensure cost-effectiveness and reduced environmental impact. nano-ntp.comresearchgate.net
The modification of the pyridinium structure is key to its catalytic function. By attaching specific functional groups, chemists can create tailored environments for chemical reactions. For example, the development of solid-phase polymeric catalysts, where pyridinium or other ligand-containing polymers self-assemble with inorganic species, has yielded highly active and reusable systems for oxidation, Suzuki-Miyaura, and Mizorogi-Heck reactions. nih.gov In the context of 1-(1-Benzothien-3-ylmethyl)pyridinium, the benzothiophene (B83047) unit can be envisioned as a modifiable handle to fine-tune the steric and electronic properties of the pyridinium catalyst, potentially influencing the selectivity and activity in asymmetric catalysis or other specialized applications.
| Catalyst Type | Example Compound/System | Application | Key Feature |
| Pyridinium Ionic Liquid | [C(n)Py][Co(CO)4] | Alkoxycarbonylation of propylene oxide | Reusable catalyst, base-free conditions. nih.gov |
| Polymeric Palladium Catalyst | PdAS 2 (from (NH4)2PdCl4 and a phosphine-styrene copolymer) | Suzuki-Miyaura reaction | Reusable solid-phase catalyst for use in water. nih.gov |
| Polymeric Tungsten Catalyst | PWAA 1 (from H3PW12O40 and an amphiphilic polymer) | Oxidation of alcohols, amines, and sulfides | Active in aqueous hydrogen peroxide. nih.gov |
| General Pyridinium Salts | N-hexyl pyridinium bromide | Hydrogenative oxidation | Readily prepared and highly reactive compared to pyridine (B92270). researchgate.net |
Exploration of Pyridinium-Benzothiophene Frameworks in the Context of Functional Organic Materials
The combination of electron-deficient pyridinium and electron-rich benzothiophene moieties creates a donor-acceptor system that is highly desirable for the development of functional organic materials. Research in this area focuses on creating novel frameworks with tailored electronic and structural properties, often excluding specific commercial products or detailed performance metrics to concentrate on fundamental design principles.
A significant area of exploration is the incorporation of these heterocyclic units into Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with high surface areas and tunable structures, making them promising for various applications. rsc.org For example, a pyridine-based COF (TpBpy) has been synthesized and investigated as an anode material, where the nitrogen atoms provide abundant sites for lithium adsorption. rsc.org Similarly, benzothiophene-based COFs have been developed, and studies show that the nature of the conjugated structure is critical to their function. rsc.org A framework combining both pyridinium and benzothiophene could offer unique charge-transfer characteristics within a porous, ordered structure.
The synthesis of such materials often involves the assembly of d-block metal ions with functionalized ligands under solvothermal conditions. acs.org For instance, metal-organic frameworks (MOFs) have been constructed using pyridine-2,3-dicarboxylic acid and a flexible bispyridyl ligand, resulting in 3D frameworks with interesting topologies. researchgate.net The benzothiophene scaffold, known for its use in organic semiconductors, can be systematically modified to tune solid-state assembly and molecular orbital energy levels. researchgate.net Integrating a charged pyridinium unit with a benzothiophene derivative could lead to materials with unique photoluminescent or electrochemical properties, driven by the intramolecular charge transfer between the two heterocyclic systems. rsc.orgacs.org
| Framework Type | Core Components | Potential Application Area | Design Principle |
| Covalent Organic Framework (COF) | Pyridine units (e.g., TpBpy) | Energy Storage | High surface area and abundant redox sites from nitrogen atoms. rsc.org |
| Covalent Organic Framework (COF) | Benzothiophene units | Electrocatalysis | Tunable conjugated structure influences selectivity. rsc.org |
| Metal-Organic Framework (MOF) | Pyridine-dicarboxylate and bispyridyl ligands | Luminescence | Formation of 3D frameworks with intense fluorescent emissions. researchgate.net |
| Organic Semiconductors | Benzothiophene derivatives (e.g., BTBT) | Organic Electronics | Tunable electronic properties and high charge carrier mobility. researchgate.net |
Strategies for Designing Compounds with Tunable Chemical Reactivity Profiles
The ability to fine-tune the chemical reactivity of a molecule is a central goal in organic synthesis. For compounds like this compound, reactivity can be modulated by modifying either the pyridinium ring, the benzothiophene core, or the methylene (B1212753) linker.
Ligand-controlled catalysis offers another avenue for tuning reactivity. Recent work has shown that by changing the ligand on a nickel catalyst, the regioselectivity of the hydrofunctionalization of vinylsilanes can be completely reversed, toggling between linear and branched products. acs.org This level of control, where the catalyst rather than the substrate dictates the outcome, is highly advantageous. acs.org Furthermore, visible-light-driven photocatalysis using organic catalysts like quinolinone enables highly regioselective C-H functionalization of pyridinium salts under mild, transition-metal-free conditions. acs.org Such methods could be applied to selectively functionalize the pyridinium part of a benzothiophene-pyridinium compound. acs.org The Zincke reaction, a classic ring-opening of pyridinium salts, also provides a pathway to create reactive intermediates whose subsequent cyclization can be controlled to form various products. researchgate.net
| Strategy | Method | Effect on Reactivity | Example System |
| Substituent Effects | Adding electron-withdrawing/donating groups | Modulates HOMO/LUMO levels, tunes electrophilicity | 3,5-Diarylimidazo[1,2-a]pyridines for color-tunable fluorescence. acs.org |
| Ligand Control | Changing the ligand in metal-catalyzed reactions | Reverses regioselectivity (e.g., linear vs. branched products) | Ni-catalyzed hydrofunctionalization of vinylsilanes. acs.org |
| Photocatalysis | Using an organic photocatalyst and visible light | Enables mild, regioselective C-H functionalization | Phosphinoylation and carbamoylation of pyridinium salts. acs.org |
| Reaction Pathway Control | Utilizing classic reactions like the Zincke ring-opening | Generates reactive intermediates for diverse cyclizations | Synthesis of indoles and pyrrolines from pyridines. researchgate.net |
Investigation of Pyridinium Derivatives as Versatile Synthetic Intermediates for Complex Molecular Architectures
Pyridinium salts and benzothiophene derivatives are valuable building blocks in the synthesis of more complex molecules. rsc.org The compound this compound serves as a pre-functionalized intermediate, combining the reactivity of both heterocycles.
Pyridinium salts are precursors to a wide array of other structures. They can be readily converted into pyridinium ylides, which are key intermediates in various cyclization cascades. rsc.orgresearchgate.net Pyridinium 1,4-zwitterionic thiolates, for example, have been used in [5+2] cycloaddition reactions with arynes to produce benzopyridothiazepines, with benzothiophenes generated as a side product via a [3+2] cascade. nih.gov This highlights the dual role that such intermediates can play. The direct conversion of amides into highly substituted pyridines and quinolines using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) demonstrates a convergent method that avoids isolating reactive intermediates. organic-chemistry.org
The benzothiophene moiety itself is a cornerstone in the synthesis of biologically active compounds and materials. For instance, benzothieno[2,3-c]pyridines have been synthesized as potential non-steroidal enzyme inhibitors. nih.gov The synthesis often starts from a functionalized benzothiophene core, which undergoes condensation and cyclization reactions. nih.gov In a nickel-catalyzed atroposelective Negishi cross-coupling reaction, a benzothiophene-containing product was synthesized in good yield and high enantiomeric purity, showcasing the utility of benzothiophene substrates in creating axially chiral biaryls. acs.org The combination within this compound makes it a potential precursor for complex, fused heterocyclic systems through intramolecular cyclization or as a substrate for late-stage functionalization. researchgate.net
Theoretical Contributions to the Understanding of Heterocyclic Aromaticity and General Reactivity Principles
A deep theoretical understanding of aromaticity and reactivity is essential for the rational design of new molecules and reactions. The study of heterocycles like pyridine and benzothiophene has significantly contributed to these general principles. Aromaticity is recognized as a multidimensional phenomenon, meaning no single index can fully describe the aromatic character of a system. researchgate.net
For six-membered heterocycles like pyridine, the electronic structure is similar to benzene (B151609). libretexts.org The five carbons and one nitrogen are sp2 hybridized, each contributing one electron to a fully conjugated 6π-electron system that satisfies the Hückel (4n+2) rule for aromaticity. libretexts.org The nitrogen's lone pair resides in an sp2 orbital in the plane of the ring and does not participate in the aromatic system. libretexts.org
For five-membered heterocycles like thiophene (B33073) (the core of benzothiophene), the situation is different. To achieve aromaticity, the heteroatom (sulfur) must contribute its lone pair electrons to the π-system, resulting in a 6π-electron cloud. libretexts.orgresearchgate.net The relative aromaticity of five-membered heterocycles (pyrrole > furan (B31954) > thiophene) has been a subject of computational study. chemrxiv.org It has been shown that factors beyond resonance energy, such as the distance between the termini of the diene system, play a significant role in determining the activation energy for reactions like the Diels-Alder reaction. chemrxiv.org Theoretical calculations, such as Density Functional Theory (DFT), are crucial for predicting these properties and have been used to design novel materials with specific emission characteristics, such as anti-Kasha triple-emission fluorescence in phenothiazine (B1677639) pyridinium salts. acs.org These theoretical tools help rationalize reaction outcomes and guide the design of new molecular architectures with desired properties. rsc.orgacs.org
| Heterocycle | Hybridization of Heteroatom | π-Electron Contribution from Heteroatom | Aromaticity Principle | Theoretical Insight |
| Pyridine | sp² | 1 (from p-orbital) | 6π electrons in the ring satisfy Hückel's rule. Lone pair is non-aromatic. libretexts.org | Electrostatic potential map shows the lone pair localized on the nitrogen. libretexts.org |
| Thiophene | sp² | 2 (from lone pair in p-orbital) | Lone pair delocalization creates a 6π aromatic system. libretexts.orgresearchgate.net | Aromaticity is influenced by C-S bond length and orbital size mismatch. chemrxiv.org |
Q & A
What spectroscopic methods are recommended for characterizing 1-(1-Benzothien-3-ylmethyl)pyridinium, and how can conflicting NMR data be resolved?
Basic Research Question
Answer:
Characterization typically involves 1H/13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . For NMR analysis, deuterated solvents (e.g., DMSO-d6) and standardized acquisition parameters (e.g., 500 MHz, 25°C) are critical to minimize artifacts. Conflicting NMR data, such as unexpected splitting or shifts, may arise from solvent polarity effects, tautomerism, or paramagnetic impurities. To resolve discrepancies:
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Replicate measurements under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Cross-validate with IR (e.g., pyridinium C=N+ stretch at ~1640 cm⁻¹) and HRMS for molecular ion confirmation .
How can a factorial design approach optimize the synthesis of this compound?
Advanced Research Question
Answer:
A 2^k factorial design is effective for evaluating multiple variables (e.g., temperature, solvent polarity, catalyst loading). For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 80°C | 120°C |
| Solvent | DMF | Acetonitrile |
| Catalyst (mol%) | 5% | 15% |
Steps:
Conduct 8 experiments (2³) to assess main effects and interactions.
Measure response variables (yield, purity via HPLC).
Use ANOVA to identify significant factors.
Optimize conditions via response surface methodology (RSM).
This approach systematically addresses non-linear interactions, reducing trial-and-error inefficiencies .
What synthetic routes are viable for this compound, and how can side reactions be minimized?
Basic Research Question
Answer:
Common routes include:
- Quaternization : Reacting benzothiophene derivatives with pyridine in the presence of alkylating agents (e.g., methyl iodide).
- Cross-coupling : Pd-catalyzed coupling of benzothienyl halides with pyridinylboronic acids.
Optimization Strategies:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purify via column chromatography (neutral alumina to avoid decomposition of ionic products).
- Side reactions (e.g., over-alkylation) are mitigated by stoichiometric control and low-temperature stepwise addition .
How should researchers address contradictory reports on the compound’s reactivity with biological nucleophiles?
Advanced Research Question
Answer:
Contradictions may stem from differing experimental conditions (pH, nucleophile concentration) or analytical methods.
Methodological Resolution:
Standardize Assays : Use phosphate buffer (pH 7.4) and fixed nucleophile concentrations (e.g., glutathione at 1 mM).
Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to track reaction rates.
Computational Modeling : Apply DFT to compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms).
Cross-validate with LC-MS to identify adducts and quantify unreacted starting material .
What computational methods predict the compound’s electronic properties, and how can they be validated experimentally?
Advanced Research Question
Answer:
Methods:
- DFT Calculations : B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures.
Validation:
- Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ± 10 nm acceptable).
- Correlate Mulliken charges with observed regioselectivity in electrophilic attacks.
- Use X-ray crystallography (if available) to validate optimized geometries .
What safety protocols are recommended for handling this compound given limited toxicological data?
Basic Research Question
Answer:
Adopt precautionary measures analogous to structurally related pyridinium salts:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification.
- First Aid :
- Eye Exposure : Flush with water for 15 minutes; consult ophthalmologist.
- Dermal Contact : Wash with soap/water; remove contaminated clothing.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
